

## Sunobinop's Side Effect Profile: A Comparative Analysis with Other NOP Agonists

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The nociceptin/orphanin FQ peptide (NOP) receptor has emerged as a promising target for the development of novel therapeutics for a range of conditions, including pain, insomnia, and bladder disorders. As a new class of drugs, understanding the side effect profile of NOP agonists is crucial for their clinical development and potential therapeutic application. This guide provides a comparative analysis of the side effect profile of **Sunobinop**, a selective NOP receptor partial agonist, with other notable NOP agonists, Cebranopadol and AT-121, based on available preclinical and clinical data.

### **Comparative Side Effect Profile of NOP Agonists**

The following table summarizes the reported side effects for **Sunobinop**, Cebranopadol, and AT-121 from clinical and preclinical studies. It is important to note that direct head-to-head comparative trials are limited, and the development stage of these compounds varies, with AT-121 being in an earlier phase.



| Side Effect<br>Category   | Sunobinop                                                                           | Cebranopadol                                                                                   | AT-121 (Preclinical)                                                                                         |
|---------------------------|-------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Central Nervous<br>System | Somnolence/Sedation (dose-dependent), Dizziness, Euphoria[1] [2][3][4][5]           | Nausea (most<br>common), Vomiting,<br>Nervous system<br>adverse events (less<br>than tramadol) | No significant respiratory depression or cardiovascular issues observed in non-human primates                |
| Gastrointestinal          | Not prominently reported                                                            | Nausea, Vomiting                                                                               | Not reported in available preclinical data                                                                   |
| Urogenital                | Urinary Tract Infection                                                             | Not prominently reported                                                                       | Not reported in available preclinical data                                                                   |
| Dermatological            | Not prominently reported                                                            | Pruritus (less than oxycodone and tramadol)                                                    | Not reported in available preclinical data                                                                   |
| Abuse Potential           | Not reported to have abuse potential                                                | Significantly less "drug liking" compared to tramadol and oxycodone                            | Lacked reinforcing effects in non-human primates, suggesting low abuse liability                             |
| Other                     | Generally well-<br>tolerated, with most<br>adverse events being<br>mild to moderate | Favorable safety profile, with low rates of withdrawal and physical dependence side effects    | Devoid of opioid-<br>induced hyperalgesia,<br>physical dependence,<br>or tolerance in non-<br>human primates |

## **Quantitative Analysis of Side Effects**

The incidence of the most common treatment-emergent adverse events (TEAEs) for **Sunobinop** and Cebranopadol at different doses is presented below. Data for AT-121 from human clinical trials is not yet available.



# Sunobinop: Treatment-Emergent Adverse Events (TEAEs)

A Phase 2 study of **Sunobinop** in patients with insomnia during recovery from Alcohol Use Disorder (AUD) reported the following TEAEs:

| Adverse Event                                                             | Sunobinop 1 mg<br>(n=?) | Sunobinop 2 mg<br>(n=?) | Placebo (n=?) |
|---------------------------------------------------------------------------|-------------------------|-------------------------|---------------|
| Somnolence<br>(Drowsiness)                                                | 5%                      | 26%                     | Not Reported  |
| Discontinuation due to sedation                                           | 0                       | 1 patient               | 0             |
| No serious adverse events were reported. All TEAEs were mild or moderate. |                         |                         |               |

In a study evaluating next-day residual effects in healthy participants, somnolence was the most frequently reported adverse event, with dose-dependent effects observed on the Digit Symbol Substitution Test (DSST), Karolinska Sleepiness Scale (KSS), and body sway.

# Cebranopadol: Treatment-Emergent Adverse Events (TEAEs)

A Phase 2a randomized clinical trial in patients with chronic low back pain reported the following incidence of TEAEs:



| Treatment Arm                                                                                                          | Percentage of Patients with at least one TEAE |  |
|------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------|--|
| Cebranopadol 200 μg                                                                                                    | 83.1%                                         |  |
| Cebranopadol 400 μg                                                                                                    | 84.3%                                         |  |
| Cebranopadol 600 μg                                                                                                    | 89.8%                                         |  |
| Tapentadol PR                                                                                                          | 79.4%                                         |  |
| Placebo                                                                                                                | 65.1%                                         |  |
| Higher doses of Cebranopadol led to higher treatment discontinuations due to TEAEs, mostly during the titration phase. |                                               |  |

In a human abuse potential study, the most common adverse event was nausea:

| Treatment                                                                                                            | Incidence of<br>Nausea | Incidence of<br>Vomiting | Incidence of<br>Pruritus |
|----------------------------------------------------------------------------------------------------------------------|------------------------|--------------------------|--------------------------|
| Cebranopadol 600 μg                                                                                                  | 15%                    | 16%                      | 4%                       |
| Cebranopadol 1000<br>μg                                                                                              | 35%                    | 30%                      | 7%                       |
| Tramadol 600 mg                                                                                                      | 49%                    | 31%                      | 18%                      |
| Oxycodone 40 mg                                                                                                      | 32%                    | Not Reported             | 30%                      |
| Placebo                                                                                                              | Not Reported           | Not Reported             | Not Reported             |
| Adverse events involving the nervous system were most frequent with tramadol and least with cebranopadol or placebo. |                        |                          |                          |



## **Signaling Pathways**

Activation of the NOP receptor by an agonist like **Sunobinop** initiates a cascade of intracellular signaling events. The following diagram illustrates the key pathways involved.



Click to download full resolution via product page

NOP Receptor Signaling Pathway

## **Experimental Protocols**

Detailed methodologies for key experiments cited in the evaluation of **Sunobinop** and other NOP agonists are provided below.

#### **Assessment of Somnolence and Sedation**

- 1. Karolinska Sleepiness Scale (KSS)
- Objective: To measure subjective sleepiness at a specific point in time.
- Methodology: The KSS is a 9-point self-rated scale where participants choose a number from 1 ("Extremely alert") to 9 ("Extremely sleepy, fighting sleep") that best describes their level of sleepiness in the last 10 minutes. The scale can be administered at regular intervals



to track changes in sleepiness over time. There are two versions of the scale, one with verbal anchors for each point and another with anchors for odd-numbered points; both versions have been shown to be highly correlated.

- Data Analysis: The numerical ratings are analyzed to compare sleepiness levels between treatment groups and across different time points.
- 2. Digit Symbol Substitution Test (DSST)
- Objective: To assess psychomotor performance, including response speed, sustained attention, and visual-spatial skills.
- Methodology: Participants are presented with a key that pairs digits (1-9) with unique symbols. They are then given a test sheet with rows of digits and are required to write the corresponding symbol for each digit as quickly and accurately as possible within a set time limit, typically 90 or 120 seconds.
- Data Analysis: The score is the number of correctly transcribed symbols within the time limit.
   A lower score indicates greater impairment.
- 3. Body Sway Test
- Objective: To objectively measure postural stability.
- Methodology: Participants stand on a force plate, a platform that measures the forces and
  moments exerted by the body. They are typically instructed to stand as still as possible for a
  defined period (e.g., 2 minutes) under different conditions, such as with eyes open and eyes
  closed, and on stable or unstable surfaces. Body-worn movement sensors (accelerometers
  and gyroscopes) can also be used to measure postural sway.
- Data Analysis: The force plate data is used to calculate the center of pressure (COP)
  displacement, velocity, and area of sway. Increased values in these parameters indicate
  greater postural instability.

### **Preclinical Assessment of Respiratory Depression**

Whole-Body Plethysmography (WBP) in Rodents







- Objective: To non-invasively measure respiratory parameters in conscious, unrestrained rodents to assess for respiratory depression.
- Methodology: The animal is placed in a sealed chamber, and as it breathes, the pressure changes within the chamber are measured by a sensitive transducer. The system is calibrated before each experiment. After a habituation period, baseline respiratory parameters are recorded. The test compound is then administered, and respiratory parameters are continuously monitored. To enhance the detection of respiratory depression, hypercapnic conditions (e.g., 8% CO2) can be introduced to stimulate breathing.
- Data Analysis: The pressure signals are used to calculate respiratory rate (breaths/minute), tidal volume (mL/breath), and minute volume (mL/minute). A significant decrease in these parameters following drug administration is indicative of respiratory depression.





Click to download full resolution via product page

Whole-Body Plethysmography Workflow



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Imbrium Therapeutics Presents Results of a Phase 2 Study of Sunobinop at 33rd American Academy of Addiction Psychiatry Annual Meeting - Imbrium Therapeutics [imbriumthera.com]
- 2. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, and Pharmacokinetics of Single- and Multiple-Ascending Doses of Sunobinop in Healthy Participants PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of sunobinop for next-day residual effects in healthy participants PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of sunobinop for next-day residual effects in healthy participants PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sunobinop's Side Effect Profile: A Comparative Analysis with Other NOP Agonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3319474#sunobinop-s-side-effect-profile-compared-to-other-nop-agonists]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com